N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
The synthesis of new 1,2,4-triazole derivatives incorporating a morpholine moiety has been investigated for their antimicrobial properties. This research indicates that some synthesized compounds exhibit good to moderate antimicrobial activity, suggesting potential application in developing new antimicrobial agents (Sahin et al., 2012).
Antitumor and Anticancer Applications
Compounds incorporating the morpholine structure have been prepared and shown promising results in anticancer activity screening. Such compounds are highlighted for their potential as new anticancer agents, with specific focus on their ability to inhibit cancer cell proliferation (Horishny et al., 2020). Another study presented the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity against various cancer cell lines, further emphasizing the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Neuroprotective Applications
Studies on cerebral protective agents have identified certain 2-thiazolecarboxamides with significant anti-anoxic activity, suggesting their potential use in protecting the brain against oxygen deprivation and related conditions. These compounds, including variations with morpholino substitutions, have been shown to offer potent neuroprotective effects in preclinical models (Ohkubo et al., 1995).
Fluorescence and Material Science
Research into the photophysical properties of benzamide derivatives and BF2 complexes containing thiadiazoles has led to the discovery of materials with excellent fluorescence characteristics, including large Stokes shifts and solid-state fluorescence. These findings could have implications for the development of new materials for electronic and photonic applications (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quenching of PAAs . The compound’s high sensitivity and selectivity for PAA detection by fluorescence quenching make it an ideal platform for sensing electron-rich PAA molecules .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . It exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. The compound does exhibit high stability, suggesting it may be resistant to various environmental conditions .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-18(23-7-9-26-10-8-23)11-13-1-4-15(5-2-13)20-19(25)14-3-6-16-17(12-14)22-27-21-16/h1-6,12H,7-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSZPGAVUWUDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.